molecular formula C12H16O4S B11938840 Phenyl 6-deoxy-1-thiohexopyranoside

Phenyl 6-deoxy-1-thiohexopyranoside

Cat. No.: B11938840
M. Wt: 256.32 g/mol
InChI Key: YBOVKFRFMWFKCC-UHFFFAOYSA-N
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Description

Phenyl 6-deoxy-1-thiohexopyranoside is an organic compound with the molecular formula C12H16O4S It is a derivative of hexopyranoside, where the sixth carbon atom is deoxygenated and replaced with a sulfur atom, forming a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-deoxy-1-thiohexopyranoside typically involves the nucleophilic substitution of a halogenated hexopyranoside derivative with a thiol compound. One common method includes the reaction of 6-deoxy-6-iodo-hexopyranoside with phenyl thiol under basic conditions to form the desired thioether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 6-deoxy-1-thiohexopyranoside can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl ring or other functional groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced phenyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 6-deoxy-1-thiohexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 6-deoxy-1-thiohexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thioether linkage can form strong interactions with metal ions or other nucleophilic centers, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Phenyl 6-deoxy-1-thiohexopyranoside can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a phenyl group and a thioether linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-methyl-6-phenylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3

InChI Key

YBOVKFRFMWFKCC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O

Origin of Product

United States

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